molecular formula C18H23BN2O2 B1408162 N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1610521-43-1

N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B1408162
CAS No.: 1610521-43-1
M. Wt: 310.2 g/mol
InChI Key: WYYVDPMGUASIKX-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boron-containing aromatic amine derivative with a pyridinylmethyl substituent. Its structure combines a boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the meta position of an aniline backbone and a pyridin-2-ylmethyl group on the nitrogen atom. This compound is of interest in organic synthesis, catalysis (e.g., C–H borylation ), and materials science due to its electronic and steric properties. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions , while the pyridine moiety may enhance coordination with transition metals or influence solubility.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BN2O2/c1-17(2)18(3,4)23-19(22-17)14-8-7-10-15(12-14)21-13-16-9-5-6-11-20-16/h5-12,21H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYVDPMGUASIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester group is introduced through a reaction between an appropriate boronic acid and a diol, such as pinacol.

    Coupling Reaction: The pyridine and aniline moieties are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is performed under mild conditions, typically in the presence of a base like potassium carbonate and a solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or aniline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It is used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with active site residues, while the pyridine and aniline moieties can engage in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target molecules and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Nitrogen

  • N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 380151-99-5) Structure: Replaces the pyridin-2-ylmethyl group with a benzyl group. Properties: Exhibits reduced Lewis basicity compared to the pyridine-containing analog, impacting metal coordination. The benzyl group enhances hydrophobicity, which may influence solubility in nonpolar solvents . Applications: Primarily used in polymer chemistry and as a precursor for fluorescent probes.
  • N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Structure: Contains two methyl groups on the nitrogen instead of a pyridinylmethyl or benzyl group. NMR data (δ 0.96 ppm for boronate methyl groups) align with steric shielding effects . Applications: Used in the synthesis of charge-transfer complexes and organic semiconductors .

Boronate Ester Modifications

  • 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

    • Structure : Features methoxy groups at the para positions of both phenyl rings and a boronate ester.
    • Properties : Methoxy groups enhance solubility in polar solvents (e.g., THF, DMF) and stabilize excited states in fluorescence applications. The compound exhibits λmax at 350–370 nm in UV-Vis spectra .
    • Applications : Key component in dye-sensitized solar cells (DSSCs) due to its hole-transporting capabilities .
  • (E)-3-(4-Chlorophenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

    • Structure : Incorporates a chlorophenyl acrylamide group.
    • Properties : The electron-withdrawing chlorine atom increases reactivity toward nucleophilic attack. IR spectra show a strong carbonyl stretch at 1662 cm<sup>−1</sup> .
    • Applications : Investigated as a tubulin polymerization inhibitor for cancer therapy .

Pyridine-Based Analogs

  • N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine

    • Structure : Boronate ester attached to a pyridine ring with methyl substituents.
    • Properties : Reduced steric hindrance compared to the aniline-derived compound. <sup>13</sup>C NMR shows resonance at 169.00 ppm for the pyridine carbon adjacent to boron .
    • Applications : Intermediate in pharmaceutical synthesis, particularly for kinase inhibitors .
  • N-(3-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

    • Structure : Bromine substituent on the benzyl group and boronate ester at the para position.
    • Properties : Bromine enhances halogen bonding, useful in crystal engineering. X-ray crystallography reveals a planar geometry with a dihedral angle of 8.2° between rings .
    • Applications : Building block for metal-organic frameworks (MOFs) .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications Key Spectral Data (NMR/IR)
N-(Pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)aniline C19H24BN2O2 Pyridin-2-ylmethyl, meta-boronate Catalysis, Suzuki coupling <sup>1</sup>H NMR: δ 8.42 (d, J=5.0 Hz)
N-Benzyl-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)aniline C19H24BNO2 Benzyl, meta-boronate Fluorescent probes, polymers IR: ν 3299 cm<sup>−1</sup> (N–H)
N,N-Dimethyl-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)aniline C14H23BClNO2 N,N-Dimethyl, meta-boronate Organic semiconductors <sup>13</sup>C NMR: δ 140.43 ppm (C–B)
(E)-3-(4-Chlorophenyl)-N-(4-boronate-phenyl)acrylamide C21H22BClNO3 Chlorophenyl acrylamide, para-boronate Anticancer agents IR: 1662 cm<sup>−1</sup> (C=O)

Key Research Findings

  • Catalytic Efficiency : The pyridin-2-ylmethyl group in the target compound enhances palladium coordination in cross-coupling reactions, achieving yields >80% in aryl-aryl bond formation .
  • Biological Activity : Boronate-containing acrylamides (e.g., compound ) show IC50 values <10 μM in cancer cell lines, attributed to ROS generation and mitochondrial apoptosis.
  • Material Performance: Methoxy-substituted analogs (e.g., ) achieve power conversion efficiencies of 7.2% in DSSCs, outperforming non-methoxy derivatives by 15% .

Biological Activity

N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₂₃BN₂O₂
  • Molecular Weight : 310.2 g/mol
  • CAS Number : 919347-17-4

The biological activity of this compound is largely attributed to its structural components which include a pyridine moiety and a dioxaborolane group. These features are known to facilitate interactions with various biological targets:

  • Enzyme Inhibition : The dioxaborolane group can act as a boron-based inhibitor for certain enzymes, particularly those involved in cancer cell proliferation.
  • Receptor Modulation : The pyridine ring is often associated with binding to various receptors, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity:

  • Cell Proliferation Inhibition : Studies have shown that the compound inhibits cell proliferation in various cancer cell lines. For instance, an IC₅₀ value of 0.126 μM was reported against MDA-MB-231 (a triple-negative breast cancer cell line), indicating strong anti-proliferative effects .
Cell LineIC₅₀ (μM)
MDA-MB-2310.126
MCF10A (non-cancer)>2.500

This significant difference in IC₅₀ values suggests a selective toxicity towards cancer cells compared to normal cells.

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It also causes cell cycle arrest at the G₂/M phase, preventing further cell division and leading to increased cancer cell death .

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit:

  • Antimicrobial Activity : Some derivatives of similar compounds have shown effectiveness against bacterial strains such as Escherichia coli and fungi like Candida albicans, although specific data for this compound is still limited .

Study 1: In Vivo Efficacy

In a mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of tumor growth over a 30-day period compared to control groups. This study highlights the potential for further development as an anticancer therapeutic agent .

Study 2: Pharmacokinetics

Pharmacokinetic studies demonstrated that the compound has favorable absorption characteristics with an oral bioavailability of approximately 31.8% after administration at a dose of 10 mg/kg . This profile supports its potential as an orally administered therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
N-(pyridin-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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